molecular formula C16H18N2O B6332332 2-Methyl-1-(naphthalene-1-carbonyl)piperazine CAS No. 1240566-47-5

2-Methyl-1-(naphthalene-1-carbonyl)piperazine

Cat. No. B6332332
CAS RN: 1240566-47-5
M. Wt: 254.33 g/mol
InChI Key: HBCNALGUZITGTQ-UHFFFAOYSA-N
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Description

“2-Methyl-1-(naphthalene-1-carbonyl)piperazine” is a chemical compound that is a derivative of piperazine . Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is used in the synthesis of various pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of piperazine derivatives involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared (FTIR) spectroscopy, and High Pressure Liquid Chromatography (HPLC) .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using various techniques such as Gas Chromatography (GC) with flame ionization detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Gas Chromatography-Infrared Detection (GC-IRD) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques such as Ultraviolet (UV) spectrophotometry . Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .

Mechanism of Action

Piperazine, a derivative of which is “2-Methyl-1-(naphthalene-1-carbonyl)piperazine”, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

Piperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable solid and causes severe skin burns and eye damage .

Future Directions

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions of “2-Methyl-1-(naphthalene-1-carbonyl)piperazine” could involve its use in the synthesis of various pharmaceuticals and other organic compounds .

properties

IUPAC Name

(2-methylpiperazin-1-yl)-naphthalen-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-11-17-9-10-18(12)16(19)15-8-4-6-13-5-2-3-7-14(13)15/h2-8,12,17H,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCNALGUZITGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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